molecular formula C57H98O24 B1245184 Brasilinolide a

Brasilinolide a

Número de catálogo: B1245184
Peso molecular: 1167.4 g/mol
Clave InChI: MVSIZSYJQDRVAV-XMTLADTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “Brasilinolide a” is a highly complex organic molecule. It features multiple chiral centers, hydroxyl groups, and a unique tricyclic structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and advanced purification techniques.

Análisis De Reacciones Químicas

Key Enzymatic Reactions:

EnzymeFunctionMechanism
NbrC TDP-glucose 4,6-dehydrataseConverts TDP-glucose to TDP-4-keto-6-deoxyglucose via dehydration .
NbrD C3/C5 ketoreductaseReduces TDP-4-keto-6-deoxyglucose to TDP-2dF with NADPH .
NbrE/F Methyltransferase/epimeraseModifies the sugar moiety for glycosylation .

The macrolactone core is synthesized via modular PKS elongation , incorporating methylmalonyl-CoA and malonyl-CoA extender units. Glycosylation occurs post-PKS assembly through O-glycosidic bond formation at C37 .

Key Synthetic Strategies

Total synthesis of brasilinolide A involves fragment-based approaches to address its stereochemical complexity.

Fragment Assembly via Aldol Reactions

The C1–C38 carbon skeleton is constructed through asymmetric boron-mediated aldol reactions , enabling stereocontrol:

  • C1–C19 Southern Fragment :

    • Synthesized via sequential aldol couplings of β-alkoxy methyl ketones (e.g., 7 , 8 , 9 ) .

    • Example: Boron enolate 27 (from 7 ) reacts with aldehyde 8 to form 28 (>95:5 dr, 98% yield) .

    • Stereochemical control relies on 1,5-anti induction from PMB ethers .

  • C20–C38 Northern Fragment :

    • Prepared using Horner-Wadsworth-Emmons (HWE) olefination between β-ketophosphonate 10 and aldehyde 11 .

Critical C19–C20 Coupling

The pivotal fragment union employs a boron-mediated aldol reaction :

  • Aldehyde derived from 5 reacts with methyl ketone 6 to install the C19 hydroxyl stereocenter .

  • Reaction Conditions : Bu2_2BOTf, i-Pr2_2NEt, −78°C.

  • Outcome : Forms C1–C38 polyol 93 with all 16 macrocycle stereocenters .

Structural Features Influencing Reactivity

FeatureReactivity Impact
32-membered macrolide Strain-free lactonization post-linear chain hydroxylation .
Hemiacetal ring Stabilizes the macrocycle via intramolecular cyclization .
Epoxide group Susceptible to nucleophilic ring-opening reactions .
Malonyl residue Enhances solubility for late-stage modifications .

Challenges and Innovations

  • Stereochemical Complexity : Asymmetric aldol reactions and Evans–Saksena reductions achieve >95:5 diastereoselectivity .

  • Scalability : Multi-gram synthesis of fragments (e.g., 5 ) enabled by optimized protecting group strategies (TBS, PMB) .

  • Diversification : Late-stage glycosylation and malonylation allow access to brasilinolide congeners .

This compound’s synthesis showcases advanced methodologies in stereoselective fragment coupling and enzymatic pathway engineering. These efforts highlight its potential as a scaffold for bioactive derivative development .

Aplicaciones Científicas De Investigación

Chemistry

The compound could be used as a building block for more complex molecules or as a reagent in stereoselective synthesis.

Biology

Its multiple hydroxyl groups and complex structure might make it a candidate for studying enzyme interactions or as a potential inhibitor.

Medicine

If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological activity of the compound. It might interact with enzymes, receptors, or other molecular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

  • Brasilinolide a
  • Other tricyclic compounds with similar functional groups

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, functional groups, and potential biological activity, which might differentiate it from other similar molecules.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial isolation and structural elucidation of Brasilinolide A?

  • Methodological Answer : Begin with bioassay-guided fractionation of microbial extracts (e.g., Actinobacteria) using column chromatography (silica gel, Sephadex LH-20) and HPLC purification. For structural determination, employ NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). Validate stereochemistry via X-ray crystallography or comparative analysis with synthetic analogs .
  • Key Considerations : Ensure solvent systems are optimized for polar macrolide compounds. Cross-validate spectral data with existing databases (e.g., AntiBase) to confirm novelty .

Q. How should researchers design bioactivity screening assays for this compound to ensure reproducibility?

  • Methodological Answer : Use standardized cell lines (e.g., HEK293, HeLa) and pathogen strains (e.g., Staphylococcus aureus, Candida albicans) in dose-response assays. Include positive controls (e.g., amphotericin B for antifungal activity) and negative controls (solvent-only treatments). Report IC₅₀ values with triplicate measurements and statistical validation (p < 0.05) .
  • Key Considerations : Address compound solubility issues by testing in DMSO/PBS mixtures and confirm stability under assay conditions via LC-MS post-screening .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published datasets using PRISMA guidelines . Identify variables such as microbial source strains, extraction protocols, and assay endpoints. Replicate conflicting experiments under controlled conditions (e.g., uniform cell culture media, standardized inoculum sizes). Apply multivariate statistical tools (e.g., PCA) to isolate confounding factors .
  • Example Contradiction : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2 µM to >50 µM) may arise from differences in cell passage numbers or serum concentrations in culture media .

Q. What strategies optimize the heterologous biosynthesis of this compound in engineered microbial hosts?

  • Methodological Answer : Use genome mining to identify the brasilinolide biosynthetic gene cluster (BGC) in native producers. Clone the BGC into Streptomyces expression systems (e.g., S. lividans). Monitor titers via LC-MS and optimize fermentation conditions (pH, temperature, precursor feeding). Employ CRISPR-Cas9 for pathway refactoring to eliminate regulatory bottlenecks .
  • Data Interpretation : Compare transcriptomic profiles of native vs. engineered strains to identify underexpressed genes (e.g., regulatory genes or transporters) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer : Synthesize analogs via semi-synthetic modifications (e.g., acetylation, oxidation) or precursor-directed biosynthesis. Test derivatives in parallel bioassays (antimicrobial, anticancer) using 96-well plate formats. Use QSAR models to correlate substituent effects (e.g., logP, hydrogen-bond donors) with activity .
  • Critical Pitfalls : Avoid overinterpreting minor activity shifts (<2-fold IC₅₀ changes) without dose-response validation .

Q. Methodological Frameworks

Q. What frameworks are effective for prioritizing this compound research questions in understudied therapeutic areas?

  • Answer : Apply the PICO format (Population, Intervention, Comparison, Outcome) to define hypotheses. Example: “In multidrug-resistant Gram-positive bacteria (P), does this compound (I) exhibit superior bactericidal activity compared to daptomycin (C) in reducing colony-forming units (O)?” . Combine with SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies (e.g., mechanism of action) .

Q. How should contradictory spectral data (e.g., NMR shifts) be addressed during peer review?

  • Answer : Submit raw spectral files (FID data) for independent validation. Provide detailed experimental parameters (e.g., solvent, temperature, NMR frequency). Cross-check with computed chemical shift databases (e.g., ACD/Labs) or request third-party replication .

Q. Tables for Quick Reference

Research Stage Critical Parameters Validation Tools
IsolationSolvent polarity, column retention timeTLC, HPLC-UV/ELSD
Structural ElucidationNMR coupling constants, HRMS accuracy (<3 ppm)X-ray diffraction, Marfey’s analysis
Bioactivity ScreeningCell line viability, pathogen strain resistanceAlamar Blue assay, MIC/MBC endpoints

Propiedades

Fórmula molecular

C57H98O24

Peso molecular

1167.4 g/mol

Nombre IUPAC

3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1

Clave InChI

MVSIZSYJQDRVAV-XMTLADTRSA-N

SMILES isomérico

CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O

SMILES canónico

CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O

Sinónimos

asilinolide A
brasilinolide-A

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.